N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Lipophilicity ADME profiling Scaffold optimization

N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1370050-78-4) is a synthetic small molecule belonging to the benzo-1,4-dioxane sulfonamide class, defined by a fused 2,3-dihydro-1,4-benzodioxine core bearing an N-methylsulfonamide at position 6 and a nitro group at position 7. With a molecular formula of C₉H₁₀N₂O₆S (MW 274.25 g/mol), a computed XLogP3-AA of 0.4, a topological polar surface area (TPSA) of 119 Ų, and 7 hydrogen-bond acceptor sites, the compound occupies a distinct physicochemical space relative to close in-class analogs, making it a valuable scaffold for medicinal chemistry and chemical biology programs that require a balanced polarity profile with multiple derivatization handles.

Molecular Formula C9H10N2O6S
Molecular Weight 274.25 g/mol
CAS No. 1370050-78-4
Cat. No. B1404469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS1370050-78-4
Molecular FormulaC9H10N2O6S
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2
InChIInChI=1S/C9H10N2O6S/c1-10-18(14,15)9-5-8-7(16-2-3-17-8)4-6(9)11(12)13/h4-5,10H,2-3H2,1H3
InChIKeyYTBRETYBKDSWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1370050-78-4): Procurement-Ready Physicochemical & Structural Profile


N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1370050-78-4) is a synthetic small molecule belonging to the benzo-1,4-dioxane sulfonamide class, defined by a fused 2,3-dihydro-1,4-benzodioxine core bearing an N-methylsulfonamide at position 6 and a nitro group at position 7 [1]. With a molecular formula of C₉H₁₀N₂O₆S (MW 274.25 g/mol), a computed XLogP3-AA of 0.4, a topological polar surface area (TPSA) of 119 Ų, and 7 hydrogen-bond acceptor sites, the compound occupies a distinct physicochemical space relative to close in-class analogs, making it a valuable scaffold for medicinal chemistry and chemical biology programs that require a balanced polarity profile with multiple derivatization handles .

Why N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Cannot Be Replaced by Common In-Class Analogs


In-class benzodioxine sulfonamides exhibit wide variations in lipophilicity, hydrogen-bond capacity, and steric bulk driven by substitution on the sulfonamide nitrogen and the aromatic ring. The N-methyl-7-nitro substitution pattern of this compound yields an XLogP of 0.4, which is intermediate between the unsubstituted 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (XLogP 0.1) [1] and the N,N-diethyl analog (ACD/LogP 3.61) , while the amine analog—lacking the sulfonamide entirely—shows a substantially higher XLogP of 2.0 [2]. These differences in logP directly affect aqueous solubility, membrane permeability, and off-target binding profiles, meaning that substituting one compound for another within a screening cascade or synthetic route can lead to non-comparable assay results or divergent SAR conclusions. Additionally, the nitro group provides a synthetic handle for selective reduction to the corresponding aniline that is absent in the des-nitro parent, further limiting interchangeability in downstream chemistry .

Quantitative Comparator-Based Evidence for Differentiated Selection of N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


Lipophilicity Differentiation: Intermediate XLogP Balances Solubility vs. Permeability Relative to Des-nitro and Diethyl Analogs

The compound's computed XLogP3-AA of 0.4 places it between the more hydrophilic des-nitro parent 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (XLogP3 0.1) [1] and the markedly more lipophilic N,N-diethyl-7-nitro analog (ACD/LogP 3.61) . This intermediate logP is often associated with a favorable balance between aqueous solubility and passive membrane permeability, a key consideration in fragment-based and lead-optimization programs. The amine analog (CAS 1211503-74-0), which replaces the sulfonamide with a secondary amine, has an XLogP of 2.0 [2], underscoring that the sulfonamide moiety itself imparts substantial polarity that cannot be recapitulated by simple amine substitution.

Lipophilicity ADME profiling Scaffold optimization

Hydrogen-Bond Acceptor Capacity and TPSA: Differentiated Polarity Fingerprint for Target Engagement Profiling

With a TPSA of 119 Ų and 7 hydrogen-bond acceptor sites, the target compound presents a substantially higher polarity surface than the amine analog (TPSA 76.3 Ų, 5 HBA) [1] and the des-nitro des-methyl parent (TPSA 87 Ų, 5 HBA) [2]. The diethyl analog, predicted to have a TPSA of ~110 Ų and 8 HBA, carries no H-bond donors , whereas the target compound retains one H-bond donor (N-H sulfonamide). This unique combination—moderate HBD count (1) paired with high HBA count (7)—creates a distinct hydrogen-bonding signature that influences recognition by biological targets such as carbonic anhydrase isoforms and cholinesterases, where sulfonamide NH and nitro oxygen atoms are critical pharmacophoric elements [3].

Polar surface area H-bond interactions Target selectivity

Synthetic Versatility: The 7-Nitro Group as a Latent Amino Handle for Divergent Derivatization

The 7-nitro substituent is a well-established synthetic handle that can be selectively reduced to a primary amine (7-NH₂) under catalytic hydrogenation or metal/acid conditions, enabling acylation, sulfonylation, reductive amination, or diazotization chemistry . In contrast, the des-nitro parent 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 90222-81-4) lacks this functionalization point and requires electrophilic nitration to introduce a nitro group—a reaction that may compete with sulfonamide-directed regiochemistry [1]. The amine analog (CAS 1211503-74-0) already presents the amino group but forfeits the sulfonamide zinc-binding motif essential for carbonic anhydrase and related metalloenzyme inhibition, where the parent sulfonamide (2,3-dihydro-1,4-benzodioxine-6-sulfonamide) exhibits a measured Ki of 817 nM against bovine carbonic anhydrase by SPR [2].

Synthetic chemistry Building block utility Library diversification

Molecular Weight Differentiation: Intermediate Size for Fragment-to-Lead Progression vs. Bulkier N,N-Dialkyl Analogs

The target compound (MW 274.25 g/mol) resides in a molecular weight range that bridges fragment-like space (MW < 250) and lead-like space (MW < 350), making it suitable for fragment-growing strategies. This contrasts with the N,N-diethyl analog (MW 316.33 g/mol) , which already exceeds the Rule-of-Three fragment criteria, and the amine analog (MW 210.19 g/mol) [1], which is a lighter fragment but lacks the sulfonamide pharmacophore. The des-nitro parent (MW 215.23 g/mol) is the lightest sulfonamide-bearing comparator but lacks the synthetic versatility of the nitro handle [2]. The target compound's 2 rotatable bonds and 18 heavy atoms place it within favorable ligand efficiency metrics, where each added heavy atom may contribute proportionally to binding free energy in fragment optimization [3].

Fragment-based drug discovery Lead-likeness Molecular weight optimization

GHS Safety Profile: Comparable Handling Requirements to the Unsubstituted Parent with Documented Hazard Classifications

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' . This profile is functionally identical to the unsubstituted 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, which is also classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 under GHS [1]. No additional hazards (e.g., specific target organ toxicity upon repeated exposure, mutagenicity, or environmental toxicity) are reported for either compound. The amine analog's GHS data are not fully disclosed in vendor documentation . From a procurement standpoint, both the target compound and the unsubstituted parent require identical PPE and storage conditions (sealed dry, 2–8°C), meaning safety classification does not differentiate them, but the target compound's additional synthetic handles justify equivalent handling investment .

Safety assessment Laboratory handling Regulatory compliance

Class-Level Enzyme Inhibition: Benzodioxine-6-sulfonamides as Privileged Scaffolds for Carbonic Anhydrase and Cholinesterase Targeting

The benzodioxine-6-sulfonamide scaffold is a recognized pharmacophore for carbonic anhydrase (CA) inhibition, with the unsubstituted parent 2,3-dihydro-1,4-benzodioxine-6-sulfonamide displaying a measured Ki of 817 nM against bovine CA by SPR [1]. A series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides demonstrated moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) and promisingly good activity against lipoxygenase (LOX) in vitro, with the sulfonamide NH and benzodioxine oxygen atoms identified as key interaction motifs by molecular docking [2][3]. The target compound retains these critical pharmacophoric elements (sulfonamide NH, benzodioxine O atoms) while adding a nitro group that can engage in additional polar interactions or act as a metabolic soft spot. Although no direct IC₅₀ or Ki data are publicly available for the target compound itself, its structural conservation of the sulfonamide zinc-binding group and the electron-withdrawing nitro substituent are consistent with maintained or enhanced CA inhibition relative to the 817 nM baseline, a hypothesis testable in head-to-head profiling [4].

Enzyme inhibition Pharmacophore Target class

Optimal Research and Industrial Application Scenarios for N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


Fragment-to-Lead Optimization of Carbonic Anhydrase Inhibitors Requiring a Nitro Synthetic Handle

Research groups pursuing carbonic anhydrase (CA) inhibitors for glaucoma, epilepsy, or oncology applications can procure this compound as a fragment-sized starting point (MW 274.25, XLogP 0.4) that conserves the sulfonamide zinc-binding motif present in the parent scaffold (CA Ki = 817 nM) while providing a 7-nitro group for selective reduction to an amine, enabling rapid SAR expansion through amide coupling, sulfonylation, or reductive amination without requiring de novo nitration chemistry [1][2]. This is a distinct advantage over the des-nitro parent (CAS 90222-81-4), which would require electrophilic aromatic substitution to install a nitrogen-based handle.

Construction of Focused Benzodioxine Sulfonamide Libraries for Cholinesterase and Lipoxygenase Screening

The compound serves as a versatile core intermediate for generating N-substituted sulfonamide libraries targeting butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), enzyme classes for which N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides have demonstrated moderate-to-good in vitro activity [3]. Its intermediate polarity (TPSA 119 Ų, XLogP 0.4) and 7 hydrogen-bond acceptor sites make it suitable for exploring CNS and peripheral target space, while the N-methyl group provides a baseline for evaluating N-alkyl SAR without the excessive lipophilicity of the diethyl analog (ACD/LogP 3.61) .

Synthetic Methodology Development Leveraging Orthogonal Functional Group Reactivity

Academic and industrial process chemistry groups can utilize this compound to develop or benchmark chemoselective reduction methods (nitro → amine) in the presence of a sulfonamide, a functional group compatibility challenge relevant to multi-step pharmaceutical synthesis. The compound's two rotatable bonds and well-defined benzodioxine core provide a rigid scaffold for studying substituent electronic effects on reduction kinetics, with purity assured at ≥95% (NMR, HPLC, GC) from major vendors .

HBV Capsid Assembly Modulator Research Using Dihydrobenzodioxine Scaffolds

Building on the demonstrated anti-HBV activity of dihydrobenzodioxine sulfonamide derivatives (compound 5a: EC₅₀ = 0.50 μM against HBV DNA replication in HepAD38 cells, with a selectivity index of ~96 relative to cytotoxicity CC₅₀ = 48.16 μM) [4], this compound can be employed as a core scaffold for designing next-generation capsid assembly modulators (CAMs), where the N-methyl-7-nitro substitution pattern offers a distinct vector for pharmacophore hybrid and bioisosterism strategies compared to the clinical leads NVR 3-778 and BA-38017.

Quote Request

Request a Quote for N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.